molecular formula C10H18F2N2 B1415210 (2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine CAS No. 1932809-71-6

(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine

Cat. No.: B1415210
CAS No.: 1932809-71-6
M. Wt: 204.26 g/mol
InChI Key: XCGWZSJFRNXAKH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine is a useful research compound. Its molecular formula is C10H18F2N2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine is a member of the piperidine family, which has garnered interest due to its potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₁H₁₄F₂N₂
  • Molecular Weight : 216.24 g/mol
  • Structural Features : The compound consists of a piperidine ring substituted with a difluoropyrrolidine moiety.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperidine derivatives. For instance, a study on piperidine-based 1,2,3-triazolylacetamide derivatives demonstrated significant antifungal activity against Candida auris, a pathogen known for its resistance to conventional antifungals. The derivatives induced apoptotic cell death and cell cycle arrest in this fungal species, suggesting that similar mechanisms may be applicable to this compound .

The proposed mechanism of action for piperidine derivatives often involves:

  • Disruption of Cell Membrane Integrity : Compounds have been shown to disrupt plasma membrane integrity in fungi, leading to cell death.
  • Induction of Apoptosis : Certain derivatives induce apoptotic pathways, as evidenced by changes in cell morphology and viability assays.

These mechanisms suggest that this compound may also exhibit similar antifungal properties.

Study 1: Antifungal Activity Against Candida auris

In a controlled study with six novel piperidine derivatives, compounds demonstrated MIC values ranging from 0.24 to 0.97 μg/mL against C. auris. The most effective compounds were further analyzed for their ability to induce apoptosis and disrupt the fungal cell cycle .

Study 2: Antitumor Activity

Piperidine derivatives have also been investigated for their antitumor properties. A series of farnesyltransferase inhibitors derived from piperidine showed potent inhibition with an IC50 value as low as 1.9 nM. This suggests that structural modifications in piperidine can lead to significant enhancements in biological potency .

Data Summary

Activity Type Compound MIC (μg/mL) IC50 (nM) Mechanism
Antifungalpta10.24-Apoptosis
Antifungalpta20.97-Cell Cycle Arrest
AntitumorFTase Inhibitor-1.9Enzyme Inhibition

Properties

IUPAC Name

(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2/c11-10(12)4-6-14(8-10)7-9-3-1-2-5-13-9/h9,13H,1-8H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGWZSJFRNXAKH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2CCC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)CN2CCC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine
Reactant of Route 3
Reactant of Route 3
(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine
Reactant of Route 4
Reactant of Route 4
(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine
Reactant of Route 5
Reactant of Route 5
(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine
Reactant of Route 6
(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.